{[(4-Bromophenyl)methyl]carbamoyl}methyl 4-methoxy-2-methylbenzoate
Description
{[(4-Bromophenyl)methyl]carbamoyl}methyl 4-methoxy-2-methylbenzoate is a structurally complex ester-carbamate hybrid compound. Its core structure comprises a benzoate moiety substituted with methoxy and methyl groups at the 4- and 2-positions, respectively, linked via a carbamoyl-methyl bridge to a 4-bromobenzyl group. This compound shares structural similarities with phenacyl benzoate derivatives, which are widely studied for their synthetic versatility and biological activities, such as tyrosinase inhibition and photolabile protecting group applications .
Properties
IUPAC Name |
[2-[(4-bromophenyl)methylamino]-2-oxoethyl] 4-methoxy-2-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO4/c1-12-9-15(23-2)7-8-16(12)18(22)24-11-17(21)20-10-13-3-5-14(19)6-4-13/h3-9H,10-11H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBWJYTRXSDRUBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C(=O)OCC(=O)NCC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(4-Bromophenyl)methyl]carbamoyl}methyl 4-methoxy-2-methylbenzoate can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction typically requires a palladium catalyst, a boron reagent, and mild reaction conditions. Another method involves the bromination of ketones and aldehydes using reagents such as N-bromosuccinimide (NBS) in the presence of UV–Vis irradiation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
{[(4-Bromophenyl)methyl]carbamoyl}methyl 4-methoxy-2-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4).
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
{[(4-Bromophenyl)methyl]carbamoyl}methyl 4-methoxy-2-methylbenzoate has diverse applications in scientific research :
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {[(4-Bromophenyl)methyl]carbamoyl}methyl 4-methoxy-2-methylbenzoate involves its interaction with specific molecular targets and pathways . The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Features:
- Functional Groups : Bromophenyl (electron-withdrawing), methoxy (electron-donating), and methyl (steric bulk).
- Synthetic Utility : Likely synthesized via nucleophilic substitution or esterification reactions, analogous to methods used for related phenacyl benzoates .
- Applications: Potential roles in medicinal chemistry (enzyme inhibition) or organic synthesis (protecting groups), inferred from structurally similar compounds .
The compound is compared to structurally analogous esters and carbamates with variations in substituents, which influence physicochemical properties, reactivity, and biological activity.
Structural Analogues and Substituent Effects
Table 1: Substituent Variations and Molecular Properties
Key Observations :
- Steric Effects: The 2-methyl group in the target compound introduces steric hindrance, which may reduce reactivity compared to non-methylated analogues like 2-(4-bromophenyl)-2-oxoethyl 4-methoxybenzoate .
- Solubility : The methoxy group improves hydrophilicity relative to fully halogenated derivatives (e.g., dichloro analogues) .
Table 2: Tyrosinase Inhibition Data (IC₅₀ Values)
*Predicted based on substituent contributions .
Analysis :
- The target compound’s bromophenyl and methoxy groups may synergistically enhance tyrosinase binding compared to kojic acid, as seen in related brominated esters .
Computational Studies
Density functional theory (DFT) analyses of similar compounds (e.g., 2-(4-chlorophenyl)-2-oxoethyl 2-chlorobenzoate) reveal that halogen substituents significantly influence electronic properties and stability . For the target compound:
- HOMO-LUMO Gap: Expected to be narrower than non-brominated analogues due to electron-withdrawing Br, increasing reactivity .
- Thermodynamic Stability : Methyl and methoxy groups may stabilize the molecule via steric protection and resonance effects, respectively .
Biological Activity
The compound {[(4-Bromophenyl)methyl]carbamoyl}methyl 4-methoxy-2-methylbenzoate is a synthetic organic molecule that has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, antiviral, and anticancer properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound can be described by the following chemical formula:
Structural Features
- Bromophenyl Group : The presence of the bromine atom is known to enhance biological activity due to its electron-withdrawing properties.
- Carbamoyl and Methoxy Groups : These functional groups contribute to the compound's solubility and reactivity.
Biological Activity Overview
Research indicates that {[(4-Bromophenyl)methyl]carbamoyl}methyl 4-methoxy-2-methylbenzoate exhibits several biological activities:
Antimicrobial Activity
Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, the antibacterial activity of related thiosemicarbazides has been attributed to increased electron density on the hydrazinic end of the chain, which enhances interaction with microbial membranes .
Table 1: Antimicrobial Activity Comparison
Anticancer Activity
The compound's potential as an anticancer agent is under investigation. Similar compounds have demonstrated the ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The interaction with specific molecular targets involved in cancer progression is a key area of focus.
The biological activity of {[(4-Bromophenyl)methyl]carbamoyl}methyl 4-methoxy-2-methylbenzoate likely involves:
- Enzyme Inhibition : The compound may inhibit enzymes crucial for microbial survival or cancer cell growth.
- Receptor Modulation : It may interact with specific receptors, altering signaling pathways that lead to therapeutic effects.
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the antibacterial properties of various derivatives of bromophenyl compounds against Gram-positive and Gram-negative bacteria. Results indicated that derivatives with a bromine substituent showed enhanced activity compared to their chlorine counterparts .
- Anticancer Research : In vitro studies on related compounds have demonstrated significant cytotoxic effects on various cancer cell lines, suggesting that structural modifications can lead to improved efficacy against tumors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
